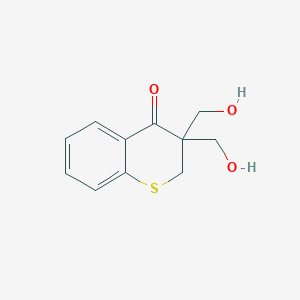
3,5-Bis(trifluormethyl)-1,2-diaminobenzol
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)-1,2-diaminobenzene is a useful research compound. Its molecular formula is C8H6F6N2 and its molecular weight is 244.14 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
3,5-Bis(trifluormethyl)phenyl-substituierte Pyrazolderivate wurden synthetisiert und auf ihre antimikrobiellen Eigenschaften untersucht . Diese Verbindungen zeigten eine potente Hemmung des Wachstums von arzneimittelresistenten Bakterien, einschließlich Enterokokken und Methicillin-resistenten S. aureus (MRSA) . Sie erwiesen sich als wirksam gegen planktonische grampositive Bakterien mit minimalen Hemmkonzentrationen (MHK) von nur 0,25 µg/mL .
Synthese von Pyrazolderivaten
Die Verbindung wird bei der Synthese von Pyrazolderivaten verwendet . Pyrazolderivate haben aufgrund ihrer vielfältigen biologischen Aktivitäten eine breite Palette von Anwendungen in der pharmazeutischen Chemie.
Synthese von N1-(3,5-Bis(trifluormethyl)benzyl)benzol-1,2-diamin
3,5-Bis(trifluormethyl)-1,2-diaminobenzol wird bei der Synthese von N1-(3,5-Bis(trifluormethyl)benzyl)benzol-1,2-diamin verwendet . Diese Verbindung ist ein monosubstituierter Benzol-1,2-diamin-Baustein .
Synthese von N,N-Bis(2-nitrophenyl)-3,5-bis(trifluormethyl)anilin
Die Verbindung wird auch bei der Synthese von N,N-Bis(2-nitrophenyl)-3,5-bis(trifluormethyl)anilin verwendet . Diese Verbindung ist ein Triarylamin .
Bromierung von 3,5-Bis(trifluormethyl)benzol
This compound wird bei der Bromierung von 3,5-Bis(trifluormethyl)benzol verwendet . Dieser Prozess ist Teil einer verbesserten und effizienten Methode, die für die Bromierung dieser Verbindung entwickelt wurde .
Synthese von Schiff'schen Basen
3,5-Bis(trifluormethyl)anilin, das aus this compound synthetisiert werden kann, wird bei der Synthese von N-[2-Hydroxy-1-naphthyliden]-3,5-bis(trifluormethyl)anilin, einer Schiff'schen Base, verwendet .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds with trifluoromethyl groups have been found to interact with various enzymes and receptors .
Mode of Action
It’s known that the trifluoromethyl group in similar compounds can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Biochemische Analyse
Biochemical Properties
3,5-Bis(trifluoromethyl)-1,2-diaminobenzene plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving this compound. The interaction between 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene and these enzymes often involves the formation of transient intermediates, which are crucial for the catalytic process. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .
Cellular Effects
The effects of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene can activate certain signaling pathways that lead to the upregulation of specific genes involved in cellular stress responses. Moreover, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene over time in laboratory settings have been extensively studied. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .
Dosage Effects in Animal Models
In animal models, the effects of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing cellular stress responses and improving metabolic efficiency. At high doses, 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. These adverse effects are often dose-dependent and can be mitigated by careful dosage control and monitoring .
Metabolic Pathways
3,5-Bis(trifluoromethyl)-1,2-diaminobenzene is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by various enzymes, including cytochrome P450 oxidases, which catalyze its oxidation to form more water-soluble metabolites. These metabolites are then further processed and eventually excreted from the body. The interaction of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene with these metabolic enzymes can influence the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, which facilitate its uptake and distribution within the cell. Once inside the cell, 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene can bind to intracellular proteins, which can influence its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene is an important factor in determining its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene is often directed by specific targeting signals or post-translational modifications, which ensure its proper distribution within the cell. The subcellular localization of this compound can significantly influence its interactions with other biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
3,5-bis(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(15)2-3/h1-2H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLIJPMFMGTIAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378286 | |
| Record name | 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367-65-7 | |
| Record name | 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Diamino-3,5-bis(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)
![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)



![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)



![7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303692.png)



